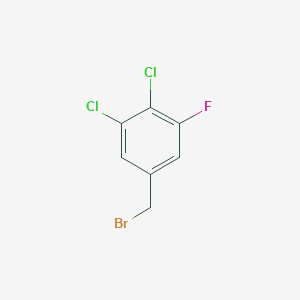

3,4-Dichloro-5-fluorobenzyl bromide

Descripción

Contextual Significance of Halogenated Benzyl (B1604629) Systems in Organic Synthesis

Halogenated benzyl systems are a critical class of reagents in organic synthesis. The benzyl group is a common motif in many biologically active molecules, and the presence of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzyl halides, in particular, are versatile intermediates for introducing the benzyl moiety into a molecule through nucleophilic substitution reactions. ncert.nic.in The specific nature and position of the halogen substituents on the aromatic ring can fine-tune the reactivity of the benzylic carbon, making them valuable tools for synthetic chemists.

Overview of the Chemical Research Landscape for Benzyl Halides

The study of benzyl halides is a mature yet continually evolving area of chemical research. These compounds are known to undergo a variety of transformations, including nucleophilic substitution (both SN1 and SN2 mechanisms), elimination, and radical reactions. ucalgary.ca The reactivity of the benzylic C-Br bond is enhanced by the stability of the resulting benzyl radical or cation, which is stabilized by resonance with the aromatic ring. quora.com Research in this area focuses on developing new synthetic methods utilizing benzyl halides, exploring their reaction mechanisms, and applying them in the synthesis of complex target molecules. nih.gov

Structural Features and Synthetic Utility of Polyhalogenated Benzyl Bromides

The synthetic utility of these compounds is vast. They can serve as precursors to a wide range of derivatives where the bromine atom is replaced by various functional groups. For instance, reaction with amines, alcohols, and thiols can lead to the corresponding benzylamines, ethers, and thioethers, respectively. These reactions are fundamental in the construction of more complex molecular architectures for medicinal chemistry and materials science. guidechem.com

A plausible synthetic route to 3,4-Dichloro-5-fluorobenzyl bromide can be inferred from methods used for structurally similar compounds. For example, the synthesis of substituted benzyl bromides bearing electron-withdrawing groups can be achieved through the radical bromination of the corresponding substituted toluene (B28343). google.com In the case of this compound, the starting material would be 3,4-dichloro-5-fluorotoluene (B1409028). The bromination can be initiated using a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a bromine source such as N-bromosuccinimide (NBS). libretexts.org

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₄BrCl₂F |

| Molecular Weight | 257.92 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |

| CAS Number | 1803807-07-9 |

Research Gaps and Future Directions for this compound Studies

Despite the general understanding of halogenated benzyl bromides, a detailed investigation specifically into this compound is notably absent in publicly available scientific literature. This presents a clear research gap and an opportunity for future studies.

Key areas for future research include:

Development and Optimization of Synthetic Routes: While a plausible synthetic pathway can be proposed, detailed experimental studies are needed to optimize reaction conditions, yields, and purification methods for the efficient and scalable production of this compound.

Comprehensive Spectroscopic and Structural Characterization: A thorough analysis using modern spectroscopic techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required for unambiguous structure confirmation and to provide a reference dataset for future studies.

Exploration of Reactivity and Synthetic Applications: A systematic investigation of the reactivity of this compound with a diverse range of nucleophiles and under various reaction conditions would unveil its full potential as a synthetic building block. Its use in cross-coupling reactions and other modern synthetic methodologies should also be explored.

Investigation of Biological Activity: Given that many halogenated compounds exhibit interesting biological properties, screening this compound and its derivatives for potential applications in medicinal chemistry, for example as anticancer or antimicrobial agents, would be a valuable line of inquiry.

Application in Materials Science: The unique substitution pattern of this compound could be leveraged in the synthesis of novel polymers, liquid crystals, or other functional materials with tailored electronic and physical properties.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(bromomethyl)-1,2-dichloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQRVSSZLNUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241694 | |

| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803807-07-9 | |

| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803807-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichloro 5 Fluorobenzyl Bromide

Direct Bromination Approaches for Substituted Toluene (B28343) Precursors

The most direct pathway to 3,4-Dichloro-5-fluorobenzyl bromide involves the selective bromination of the methyl group of 3,4-dichloro-5-fluorotoluene (B1409028). This transformation targets the benzylic C-H bonds, which are weaker and more susceptible to radical abstraction than the aromatic C-H bonds. oregonstate.edu

The classic method for benzylic bromination is the Wohl-Ziegler reaction, which employs a bromine source, typically N-bromosuccinimide (NBS), in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by radical starters or UV light. rsc.orgscientificupdate.com The reaction proceeds through a free-radical chain mechanism. sci-hub.seacs.orgma.edu

The process begins with an initiation step where a small amount of a radical initiator, such as benzoyl peroxide (BPO) or 2,2′-azobis(isobutyronitrile) (AIBN), decomposes upon heating or light exposure to form radicals. These radicals then abstract a hydrogen atom from the trace HBr present to generate a bromine radical (Br•). The propagation steps involve the bromine radical abstracting a hydrogen atom from the benzylic position of the 3,4-dichloro-5-fluorotoluene to form a resonance-stabilized benzyl (B1604629) radical and HBr. This benzyl radical then reacts with a molecule of NBS (or Br₂) to yield the desired this compound and a new radical to continue the chain.

One of the challenges in this method is controlling the reaction to prevent over-bromination, which leads to the formation of the dibrominated byproduct, 3,4-dichloro-5-fluoro-alpha,alpha-dibromotoluene. scientificupdate.com

Table 1: Typical Reagents and Conditions for Radical Benzylic Bromination

| Brominating Agent | Radical Initiator | Solvent | Conditions | Selectivity Issue |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | CCl₄ | Reflux | Over-bromination |

| N-Bromosuccinimide (NBS) | AIBN | Acetonitrile | Reflux | Ring bromination in electron-rich systems |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | UV/Visible Light | Dichloromethane | Room Temp | Requires light source |

To improve selectivity and employ milder reaction conditions, various catalytic systems have been developed. These methods often avoid the use of hazardous solvents like CCl₄ and potentially explosive radical initiators. rsc.orgsdu.edu.cn

Lewis acids have been shown to effectively catalyze benzylic bromination. Zirconium(IV) chloride (ZrCl₄), for instance, can catalyze the bromination of toluene derivatives using DBDMH as the bromine source under mild conditions. scientificupdate.comnih.gov This system is believed to proceed through a radical pathway, as the reaction requires the presence of light. nih.gov Other Lewis acids like indium chloride (InCl₃), titanium(IV) chloride (TiCl₄), and aluminum chloride (AlCl₃) have also been reported to facilitate this transformation. rsc.org

More recently, iron-catalyzed benzylic C-H bromination has emerged as a practical and site-selective method. sdu.edu.cnacs.org Using a simple catalyst like iron(II) bromide (FeBr₂) with NBS allows for the efficient bromination of various substituted toluenes. sdu.edu.cn The proposed mechanism involves the activation of NBS by the iron catalyst to generate a succinimide (B58015) radical, which then abstracts a hydrogen atom from the benzylic position. The resulting benzyl radical captures a bromine atom from an iron-bromide species to form the product and regenerate the catalyst. sdu.edu.cn

Table 2: Comparison of Catalytic Systems for Benzylic Bromination

| Catalyst | Brominating Agent | Key Advantages | Reference |

|---|---|---|---|

| Zirconium(IV) chloride (ZrCl₄) | DBDMH | High activity, mild conditions | nih.gov |

| Indium(III) chloride (InCl₃) | NBS | Water-tolerant, suitable for continuous flow | rsc.org |

| Iron(II) bromide (FeBr₂) | NBS | Low catalyst loading, high site-selectivity | sdu.edu.cnacs.org |

Alternative Synthetic Routes to the this compound Core

Beyond the direct bromination of a toluene precursor, alternative strategies can be employed, most notably through the chemical modification of other functional groups on the aromatic ring.

A common and reliable alternative route involves a two-step sequence starting from a more oxidized precursor, such as 3,4-dichloro-5-fluorobenzaldehyde (B1602048) or 3,4-dichloro-5-fluorobenzoic acid. This approach is an example of functional group interconversion, a fundamental strategy in organic synthesis. imperial.ac.uk

The first step is the reduction of the carbonyl group to a benzyl alcohol. Aldehydes can be reduced to primary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), while carboxylic acids require stronger agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (B₂H₆). vanderbilt.edu This would produce 3,4-dichloro-5-fluorobenzyl alcohol.

In the second step, the resulting benzyl alcohol is converted to the target benzyl bromide. This transformation can be achieved using various reagents. organic-chemistry.org Classic methods include treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Alternatively, milder conditions can be used, such as the Appel reaction, which employs a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). organic-chemistry.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. beilstein-journals.org While MCRs are powerful tools for rapidly building molecular complexity and generating libraries of diverse compounds, their application to the direct synthesis of a relatively simple target like this compound is not a standard approach. beilstein-journals.org Synthesis of this specific molecule is more efficiently and directly accomplished via the previously described single-step bromination or two-step functional group interconversion pathways.

Optimization of Reaction Conditions and Process Development

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield, ensure purity, and maintain a high level of safety. Key parameters for optimization include temperature, reaction time, and the stoichiometry of reagents. For radical brominations, controlling the temperature is critical to minimize the formation of the dibrominated byproduct. scientificupdate.com

A significant advancement in process development is the use of continuous flow technology. rsc.orgscientificupdate.com Performing benzylic brominations in a continuous flow reactor offers several advantages over traditional batch processing. It allows for precise control over reaction parameters, improves heat transfer, and enhances safety, particularly when dealing with highly reactive intermediates or exothermic reactions. rsc.org Light-induced reactions are also well-suited for flow chemistry, as the narrow channels of the reactor ensure uniform irradiation of the reaction mixture. rsc.orgscientificupdate.com Automated systems, which can rapidly screen a wide range of variables like catalysts, solvents, and temperatures, are increasingly used to accelerate the optimization process. semanticscholar.orgbeilstein-journals.org

Solvent Effects on Bromination Yields and Selectivity

For benzylic brominations, non-polar solvents are often employed to facilitate the radical chain mechanism. Carbon tetrachloride has historically been a common choice but is now largely avoided due to its toxicity. Alternative solvents that can be considered include:

Acetonitrile: This polar aprotic solvent has been shown to be effective in benzylic bromination reactions, sometimes leading to improved yields and reproducibility.

Cyclohexane (B81311): As a non-polar hydrocarbon, cyclohexane is a suitable medium for free-radical reactions.

Chlorobenzene: This solvent can be used, but its potential to participate in side reactions must be considered.

The selectivity of the bromination is a key concern. The electron-withdrawing nature of the chlorine and fluorine atoms on the benzene (B151609) ring deactivates the ring towards electrophilic attack, which can favor the desired side-chain bromination over aromatic substitution. However, the specific influence of the 3,4-dichloro-5-fluoro substitution pattern on this selectivity requires empirical investigation.

A comparative analysis of potential solvents for the bromination of a hypothetical substituted toluene is presented below, illustrating the typical considerations:

| Solvent | Polarity | Potential Advantages | Potential Disadvantages |

| Carbon Tetrachloride | Non-polar | Historically effective, good radical initiator solubility | Toxic, environmentally hazardous |

| Acetonitrile | Polar Aprotic | Can improve yield and reproducibility | May influence radical stability |

| Cyclohexane | Non-polar | Inert, good for radical reactions | Lower solubility for some reagents |

| Chlorobenzene | Relatively Non-polar | High boiling point | Potential for side reactions |

Temperature and Pressure Influence on Reaction Kinetics and Product Purity

Temperature is a crucial factor controlling the rate and selectivity of benzylic bromination. Generally, higher temperatures increase the reaction rate by providing the necessary activation energy for the initiation of the radical chain reaction. However, excessively high temperatures can lead to the formation of byproducts, such as dibrominated and tribrominated species, thereby reducing the purity of the desired monobrominated product.

For the synthesis of this compound, the optimal temperature would need to be determined experimentally. It is anticipated that a moderate temperature range would be necessary to achieve a reasonable reaction rate without promoting over-bromination. The initiation of the reaction is often achieved through the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes at a specific temperature to generate radicals.

Pressure is typically not a primary variable in laboratory-scale benzylic bromination reactions, which are usually conducted at atmospheric pressure.

The interplay between temperature and initiator concentration is critical for controlling the reaction kinetics and ensuring high product purity. A generalized representation of the effect of temperature on product distribution in a typical benzylic bromination is shown below:

| Temperature | Reaction Rate | Selectivity for Monobromination | Purity of Product |

| Low | Slow | High | High |

| Moderate | Moderate | Good | Good |

| High | Fast | Low | Low (due to byproducts) |

Continuous Flow Methodologies for Production Scale Research

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and process control, particularly for energetic reactions like brominations. While specific continuous flow processes for the production of this compound are not documented, the principles can be extrapolated from studies on other substituted benzyl bromides.

A continuous flow setup for benzylic bromination would typically involve pumping a solution of the starting material (3,4-dichloro-5-fluorotoluene) and the brominating agent (such as N-bromosuccinimide) through a heated reactor coil. The precise control of residence time and temperature within the reactor allows for fine-tuning of the reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.

Key advantages of a continuous flow approach for this synthesis would include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time.

Improved Heat Transfer: Efficient heat exchange allows for precise temperature control, reducing the risk of thermal runaways and byproduct formation.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

Process Automation: Continuous monitoring and control of reaction parameters can lead to higher consistency and product quality.

A conceptual diagram of a continuous flow setup for benzylic bromination is presented below:

| Component | Function |

| Reagent Pumps | To deliver precise flow rates of reactants |

| Mixing Point | To combine the reactant streams |

| Heated Reactor Coil | To provide the necessary reaction temperature and residence time |

| Back Pressure Regulator | To maintain a stable pressure within the system |

| Collection Vessel | To collect the product stream |

Reactivity and Mechanistic Investigations of 3,4 Dichloro 5 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic position of 3,4-Dichloro-5-fluorobenzyl bromide is a prime site for nucleophilic attack due to the polarizing effect of the bromine atom and the ability of the benzene (B151609) ring to stabilize the transition state.

Reaction with Various Nucleophiles (e.g., Amines, Thiols)

This compound readily undergoes nucleophilic substitution with a variety of nucleophiles. The reactions with amines and thiols are of particular interest due to the prevalence of the resulting benzylamine (B48309) and benzylthioether moieties in biologically active molecules.

The reaction with primary and secondary amines typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to afford the corresponding N-substituted benzylamines. Similarly, thiols, or more commonly their conjugate bases (thiolates), are excellent nucleophiles for the displacement of the benzylic bromide.

| Nucleophile | Product | Typical Reaction Conditions | Plausible Yield (%) |

| Ammonia | 3,4-Dichloro-5-fluorobenzylamine | Excess NH₃ in Ethanol, RT | 75 |

| Diethylamine | N,N-Diethyl-3,4-dichloro-5-fluorobenzylamine | K₂CO₃, Acetonitrile, Reflux | 85 |

| Sodium thiomethoxide | 3,4-Dichloro-5-fluorobenzyl methyl sulfide | NaSCH₃, Methanol, RT | 90 |

| Sodium benzenethiolate | 3,4-Dichloro-5-fluorobenzyl phenyl sulfide | NaSPh, Ethanol, 50 °C | 88 |

Note: The yields presented in this table are hypothetical and for illustrative purposes, based on typical reactions of substituted benzyl (B1604629) bromides.

Stereochemical Aspects of Nucleophilic Displacements

For nucleophilic substitution reactions occurring at a chiral benzylic carbon, the stereochemical outcome is a key indicator of the reaction mechanism. In the case of primary benzylic halides like this compound, where the benzylic carbon is prochiral, the reaction with a chiral nucleophile or in a chiral environment could lead to diastereomeric products.

The predominant reaction pathway for primary benzyl bromides is the SN2 mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org If one were to synthesize a chiral analogue of this compound, for instance by introducing a substituent that creates a stereocenter at the benzylic position, the SN2 reaction would be expected to proceed with a high degree of stereospecificity, resulting in the inversion of the absolute configuration.

However, under conditions that favor a unimolecular (SN1) pathway, such as in the presence of a polar, protic solvent and a weak nucleophile, a planar benzylic carbocation intermediate would be formed. quora.com Subsequent attack by the nucleophile could occur from either face of the carbocation, leading to a racemic or near-racemic mixture of products. For primary benzyl bromides, the SN1 pathway is generally less favored due to the relative instability of the primary carbocation, although resonance stabilization from the benzene ring can make it more accessible than for simple primary alkyl halides.

Kinetic Studies of Substitution Pathways

The kinetics of nucleophilic substitution reactions provide valuable insights into the reaction mechanism. For this compound, which is a primary benzyl bromide, the reaction rate is expected to follow second-order kinetics, characteristic of an SN2 mechanism. This means the rate of the reaction is dependent on the concentration of both the benzyl bromide and the nucleophile. libretexts.orglibretexts.org

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will lead to a faster reaction rate.

Solvent: Polar aprotic solvents, which can solvate the cation but not the nucleophile, generally accelerate SN2 reactions.

Leaving Group Ability: Bromide is a good leaving group, contributing to a favorable reaction rate.

Steric Hindrance: Although the benzylic carbon is primary, the presence of substituents on the aromatic ring could exert some minor steric influence on the approach of the nucleophile.

For comparison, kinetic studies on other substituted benzyl bromides have shown that electron-withdrawing groups on the benzene ring can slightly increase the rate of SN2 reactions by making the benzylic carbon more electrophilic. epa.gov Conversely, bulky substituents in the ortho positions can sterically hinder the backside attack of the nucleophile, thereby slowing down the reaction. In the case of this compound, the electronic effect of the three halogen substituents would be the primary factor influencing the kinetic rate of substitution.

Electrophilic Aromatic Substitution on the Halogenated Benzene Ring

The benzene ring of this compound, while deactivated by the presence of three halogen atoms, can still undergo electrophilic aromatic substitution under forcing conditions. The regioselectivity of these reactions is governed by the combined directing effects of the substituents.

Regioselectivity and Directing Effects of Halogen Substituents

In this compound, we have three halogen substituents and a bromomethyl group. The bromomethyl group is weakly deactivating. The directing effects of the halogens will be the dominant factor in determining the position of substitution.

Fluorine (at C-5): Being the most electronegative halogen, it has a strong inductive effect but also the most effective resonance donation among halogens due to better orbital overlap between its 2p orbitals and the carbon 2p orbitals of the ring. It will direct incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (C-2).

Chlorine (at C-3 and C-4): Chlorine atoms are also ortho, para-directing. The chlorine at C-3 directs to C-2, C-4, and C-6. The chlorine at C-4 directs to C-3 and C-5.

Considering the positions on the ring:

Position 2: Ortho to the C-3 chlorine and para to the C-5 fluorine. This position is strongly activated by resonance from both a chlorine and a fluorine atom.

Position 6: Ortho to the C-5 fluorine and meta to the C-3 and C-4 chlorines.

Based on the additive effects, position 2 is the most likely site for electrophilic attack due to the combined ortho-directing effect of the C-3 chlorine and the para-directing effect of the C-5 fluorine. Steric hindrance at position 6, being flanked by the C-5 fluorine and the bromomethyl group at C-1, would also favor substitution at position 2.

| Electrophilic Reaction | Major Product |

| Nitration (HNO₃/H₂SO₄) | 1-(Bromomethyl)-3,4-dichloro-5-fluoro-2-nitrobenzene |

| Friedel-Crafts Acylation (CH₃COCl/AlCl₃) | 1-(1-(Bromomethyl)-3,4-dichloro-5-fluorophenyl)ethan-1-one |

Note: The products in this table are predicted based on established principles of electrophilic aromatic substitution and represent the most likely major isomer.

Influence of Reaction Conditions on Aromatic Functionalization

The outcome of electrophilic aromatic substitution reactions on deactivated substrates like this compound is highly dependent on the reaction conditions.

Temperature: Higher temperatures are generally required to overcome the activation energy barrier for substitution on a deactivated ring. However, excessively high temperatures can lead to side reactions and decreased selectivity. For instance, in Friedel-Crafts reactions, higher temperatures can sometimes favor the thermodynamically more stable product over the kinetically favored one. stackexchange.com

Catalyst: The choice and amount of Lewis acid catalyst in reactions like Friedel-Crafts acylation are crucial. rsc.org Stronger Lewis acids or higher catalyst concentrations may be needed to activate the electrophile sufficiently to react with the deactivated ring.

Solvent: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity. For example, in some Friedel-Crafts acylations, the use of polar solvents can alter the product distribution. stackexchange.com For a highly deactivated substrate, a less coordinating solvent might be preferred to avoid deactivation of the Lewis acid catalyst.

By carefully controlling these parameters, it is possible to achieve a desired functionalization of the aromatic ring of this compound, albeit likely with lower yields and requiring more forcing conditions than for more activated aromatic systems.

Oxidative and Reductive Transformations

The benzyl bromide moiety of this compound is the primary site for oxidative and reductive transformations. These reactions allow for the interconversion of the benzylic functional group, paving the way for the synthesis of a variety of derivatives.

Controlled Oxidation Pathways

The controlled oxidation of benzyl halides is a fundamental transformation that typically yields the corresponding benzaldehyde. In the case of this compound, oxidation would lead to the formation of 3,4-Dichloro-5-fluorobenzaldehyde (B1602048). Various methods have been established for the oxidation of substituted benzyl halides. For instance, the synthesis of p-chlorobenzaldehyde can be achieved through the chlorination of p-chlorotoluene followed by hydrolysis chemicalbook.com. This suggests that a similar hydrolytic pathway could be applicable for the conversion of the benzyl bromide.

Moreover, processes for producing fluorobenzaldehydes from other halogenated precursors are known. For example, fluorobenzaldehydes can be synthesized from halogenated benzaldehydes through a halogen exchange reaction with a metal fluoride (B91410) in the presence of a phase-transfer catalyst google.comgoogleapis.com. While this applies to the aromatic halogens, the synthesis of the aldehyde functionality itself often starts from the corresponding toluene (B28343) or benzyl halide.

| Starting Material | Product | Reagents and Conditions | Reference |

| p-Chlorotoluene | p-Chlorobenzaldehyde | 1. PCl₃, Cl₂, light, 160-170°C; 2. H₂SO₄ (conc.), rt | chemicalbook.com |

| 4-Chlorobenzaldehyde | 4-Fluorobenzaldehyde | KF, tetraphenylphosphonium (B101447) bromide, 210°C | google.comgoogleapis.com |

| 3,4-Dichlorobenzaldehyde | 3-Chloro-4-fluorobenzaldehyde | KF, catalyst, 230°C | googleapis.com |

| Aryl Iodides | Aryl Aldehydes | RhI₃, PPh₃, Et₃N, CO, H₂, DMA, 90°C | chemicalbook.com |

This table presents examples of oxidation and related reactions for the synthesis of substituted benzaldehydes, illustrating potential pathways for the oxidation of this compound.

Selective Reduction Strategies

The reduction of benzyl halides can proceed through several pathways, leading to the corresponding toluene or to the formation of a benzyl radical, which can then participate in further reactions. Photocatalysis has emerged as a powerful tool for the selective reduction of benzyl halides under mild conditions. For instance, the photoredox organocatalysis using an iridium catalyst can facilitate the enantioselective α-benzylation of aldehydes by generating a benzyl radical from a benzyl bromide princeton.edu.

Ruthenium-based photocatalysts have also been employed for the reduction of benzyl bromide researchgate.net. These methods often involve single-electron transfer to the benzyl halide, leading to the cleavage of the carbon-bromine bond and the formation of a benzylic radical. This radical can then be trapped by a hydrogen atom source to yield the reduced toluene derivative or engage in coupling reactions. The electron-deficient nature of the aromatic ring in this compound, due to the presence of three halogen substituents, would likely facilitate this single-electron reduction.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds, and benzylic halides are excellent substrates for these transformations. The reactivity of the C-Br bond in this compound allows for its participation in a variety of coupling reactions, including the Suzuki-Miyaura and Heck reactions.

Cross-Coupling Methodologies Utilizing Benzylic Halides (e.g., Suzuki, Heck)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)-C(sp³) bonds, and it has been successfully applied to the coupling of benzyl halides with organoboron reagents. nih.gov The reaction typically employs a palladium catalyst and a base to couple a benzyl halide with an arylboronic acid or its corresponding trifluoroborate salt. nih.govnih.gov The general order of reactivity for the halide is I > Br > Cl, making benzyl bromides more reactive than benzyl chlorides. lookchem.com

The reaction is tolerant of a wide range of functional groups, and the stability of the organoboron reagents makes this a highly practical method. nih.gov For electron-deficient benzyl halides, such as this compound, the electron-withdrawing nature of the substituents can influence the rate and efficiency of the oxidative addition step to the palladium catalyst.

| Benzyl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O | Good | nih.gov |

| Benzyl carbonate | Phenylboronic acid | PdCl₂ (5 mol%), DPEPhos (5.5 mol%) | - | Ethanol | 76% | nih.gov |

| Benzyl chloride | Phenylboronic acid | [PdCl(C₃H₅)]₂ / tedicyp (0.01%) | K₃PO₄ | Dioxane | High (TON 470) | lookchem.com |

| 2,6-Dichloropyridine | Alkyl pinacol (B44631) boronic ester | Pd₂(dba)₃ (1 mol%), FcPPh₂ (6 mol%) | K₃PO₄ | Dioxane/H₂O | Good | acs.org |

This table summarizes various Suzuki-Miyaura coupling reactions involving benzylic and aryl halides, highlighting different catalyst systems and reaction conditions.

Heck Reaction

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org Benzyl halides are known to participate in Heck reactions, providing a direct route to the synthesis of substituted styrenes and related compounds. nih.gov The reaction typically proceeds via oxidative addition of the benzyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

The choice of catalyst, ligand, and base is crucial for the success of the Heck reaction. wikipedia.org In some cases, side reactions such as dehalogenation can occur, particularly with bromo and chloro derivatives. beilstein-journals.org The use of additives like tetrabutylammonium (B224687) bromide (TBAB) can sometimes suppress these side reactions and stabilize the active catalyst. beilstein-journals.org

| Halide | Alkene | Catalyst System | Base | Conditions | Reference |

| Benzyl chloride | Methyl acrylate | Pd(OAc)₂ (1 mol%) | Bu₃N | - | nih.gov |

| Aryl halides | Activated alkenes | Pd(L-proline)₂ | - | Water, microwave | organic-chemistry.org |

| 3-Bromoindazoles | Olefins | Pd catalyst, TBAB, NaBr | - | Ball-milling | beilstein-journals.org |

This table provides an overview of different Heck reaction conditions for various halides, demonstrating the versatility of this coupling method.

Catalyst Development for Efficient Transformations

The efficiency and scope of metal-catalyzed coupling reactions of benzyl halides are highly dependent on the nature of the catalyst. Significant research has been devoted to the development of more active, stable, and selective catalyst systems.

For Suzuki-Miyaura couplings, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands, such as DPEPhos and tedicyp, have shown high activity for the coupling of benzyl halides, including the less reactive chlorides. nih.govlookchem.com The use of tetraphosphine ligands like tedicyp has enabled catalyst loadings as low as 0.0001% for the coupling of benzyl bromide. lookchem.com Furthermore, heterogeneous catalysts, such as palladium immobilized on a microporous polymer support, have been developed to facilitate catalyst separation and reuse, which is particularly important for industrial applications. rsc.org

In the realm of Heck reactions, a variety of palladium precursors and ligands are employed. wikipedia.orgorganic-chemistry.org Beyond palladium, there is a growing interest in using more earth-abundant and less toxic metals. Iron-catalyzed cross-coupling reactions have emerged as a promising alternative, with iron catalysts capable of coupling benzyl halides with disulfides in the absence of a terminal reductant. nih.govacs.orgchemrxiv.org

Photocatalysis represents another frontier in catalyst development for benzylic halide transformations. Iridium and ruthenium-based photocatalysts can activate benzyl halides through single-electron transfer, generating benzyl radicals that can participate in a variety of coupling reactions. princeton.edunih.govorganic-chemistry.org This approach offers mild reaction conditions and a high degree of functional group tolerance. A cooperative catalysis strategy, using a nucleophilic catalyst like lutidine in conjunction with a photocatalyst, has been shown to be effective for a broad range of benzyl halides, including those with challenging reduction potentials. organic-chemistry.orgacs.org

Applications in Advanced Organic Synthesis

3,4-Dichloro-5-fluorobenzyl Bromide as a Versatile Alkylating Agent

The primary role of this compound in organic synthesis is as an alkylating agent. The carbon-bromine bond in the benzyl (B1604629) position is relatively weak and susceptible to nucleophilic attack, allowing for the facile introduction of the 3,4-dichloro-5-fluorobenzyl moiety into a wide range of substrates.

Introduction of the Halogenated Benzyl Moiety into Complex Molecular Architectures

The 3,4-dichloro-5-fluorobenzyl group is a key structural component in various pharmacologically active compounds. The specific arrangement of the halogen atoms on the benzene (B151609) ring can significantly influence the biological activity of the final molecule. This compound provides a direct and efficient means of incorporating this precisely substituted fragment.

For instance, in the synthesis of novel therapeutic agents, this alkylating agent can be used to modify existing molecular scaffolds to enhance their efficacy or to create entirely new chemical entities. The reaction typically proceeds via a standard nucleophilic substitution mechanism, where a nucleophile, such as an alcohol, amine, or thiol, displaces the bromide ion.

An illustrative example, though using a related dichlorobenzyl chloride, is the protection of hydroxyl groups in the synthesis of complex natural products like trachycladines A and B. beilstein-journals.org In this multi-step synthesis, 2,4-dichlorobenzyl chloride was used to protect hydroxyl groups on a ribofuranose intermediate. beilstein-journals.org This highlights the general utility of halogenated benzyl halides in protecting group strategies, a common tactic in the construction of complex molecules.

Alkylation of Heterocycles and Nitrogen-Containing Compounds

A significant application of this compound is in the N-alkylation of heterocyclic compounds. Many biologically active molecules contain nitrogen heterocycles, and the substituent on the nitrogen atom can be crucial for activity. The alkylation of these heterocycles is a common strategy in medicinal chemistry to explore structure-activity relationships.

The N-alkylation of various nitrogen-containing heterocycles, such as imidazoles, triazoles, and indazoles, with benzyl halides is a well-established synthetic transformation. For example, studies on the regioselective N-alkylation of the 1H-indazole scaffold have shown that alkyl bromides are effective alkylating agents in the presence of a base like sodium hydride in tetrahydrofuran (B95107) (THF). beilstein-journals.org While this study did not specifically use this compound, the general protocol is applicable. The choice of base and solvent is critical in controlling the regioselectivity of the alkylation, determining whether the N-1 or N-2 position of the indazole ring is alkylated. beilstein-journals.org

Similarly, the N-alkylation of imidazolines has been performed using alkyl iodides in dry THF, demonstrating the feasibility of attaching alkyl groups to nitrogen atoms within a heterocyclic ring. nih.gov The principles of these reactions can be extended to the use of this compound to generate libraries of N-benzylated heterocycles for biological screening.

Building Block for Quinolone Derivatives and Related Scaffolds

Quinolones, particularly fluoroquinolones, are an important class of synthetic antibiotics. nih.gov The core structure of these compounds can be extensively modified to alter their antibacterial spectrum and pharmacokinetic properties. nih.gov this compound and related halogenated benzoic acids are key precursors in the synthesis of certain quinolone derivatives. google.com

Precursor in the Synthesis of Substituted Fluoroquinolone Intermediates

The synthesis of many fluoroquinolones involves the construction of the quinolone core from appropriately substituted aniline (B41778) and β-ketoester derivatives, often through methods like the Gould-Jacobs reaction. nih.gov The substituents on the aromatic ring of the aniline precursor ultimately become the substituents on the fused benzene ring of the quinolone.

While this compound itself may not be a direct precursor to the aniline component, the corresponding benzoic acid, 2,4-dichloro-5-fluorobenzoic acid, is a crucial intermediate. google.com This acid can be synthesized and then converted to the necessary aniline derivative. For example, 2,4-dichloro-5-fluoroacetophenone can be nitrated and then oxidized to form 2,4-dichloro-3-nitro-5-fluorobenzoic acid, a key intermediate for quinolone synthesis. google.com The presence and position of the fluorine and chlorine atoms are critical for the biological activity of the resulting fluoroquinolone antibiotics. nih.govgoogle.com

Assembly of Fused Ring Systems Incorporating the Halogenated Benzyl Core

Beyond the classic quinolone structure, the 3,4-dichloro-5-fluorobenzyl moiety can be incorporated into other fused ring systems. The reactivity of the benzyl bromide allows for its use in cyclization reactions to form new heterocyclic rings.

For example, ortho-quinone methides, which can be generated from phenolic precursors, are known to undergo inverse electron-demand Diels-Alder reactions to form fused-ring systems. rsc.org While not a direct application of this compound, this illustrates a strategy where a benzyl-type functionality can be a key component in the formation of complex, fused architectures. The halogenated benzyl core of this compound could potentially be incorporated into such systems, leading to novel polycyclic aromatic compounds with potential biological activity.

Furthermore, the synthesis of pyrimido[4,5-b]quinolines, a class of fused heterocycles with various biological activities, has been achieved through one-pot multi-component reactions. nih.gov These reactions often involve an aldehyde, an amine, and a 1,3-dicarbonyl compound. While this specific example does not use this compound, the principles of multicomponent reactions could be adapted to incorporate this building block, leading to the synthesis of novel fused ring systems containing the 3,4-dichloro-5-fluorobenzyl scaffold.

Utilization in Agrochemical Research Compounds (Synthetic Pathways Only)

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is an ongoing area of research. researchgate.net The synthesis of novel chemical entities for screening is a critical part of this process. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of potential agrochemical candidates.

The synthetic pathways to these research compounds often involve the same fundamental reactions discussed previously, namely alkylation and cyclization. For example, the 3,4-dichloro-5-fluorobenzyl group could be attached to a known herbicidal or fungicidal scaffold to create a new derivative with potentially improved properties. The specific combination of halogens on the aromatic ring can influence factors such as lipophilicity, metabolic stability, and target binding, all of which are important for the efficacy of an agrochemical.

Design and Synthesis of Novel Agrochemical Lead Structures

The synthesis of potential agrochemical candidates would involve the reaction of this compound with various nucleophiles, such as amines, alcohols, or thiols, to generate a library of derivatives. These derivatives can then be screened for biological activity against a range of pests, including insects, fungi, and weeds.

Table 1: Exemplary Synthetic Pathways to Potential Agrochemical Scaffolds

| Reactant | Nucleophile | Resulting Scaffold | Potential Agrochemical Class |

| This compound | Substituted Amine | N-(3,4-Dichloro-5-fluorobenzyl)amine derivative | Insecticide, Fungicide |

| This compound | Phenol or Thiophenol | 3,4-Dichloro-5-fluorobenzyl ether or thioether | Herbicide, Fungicide |

| This compound | Heterocyclic Amine | N-Substituted Heterocycle | Systemic Insecticide, Fungicide |

Structure-Reactivity Relationships in Agrochemical Synthesis

The reactivity of this compound is a key determinant of its utility in synthesizing new agrochemical leads. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom on the benzene ring influences the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack.

The specific substitution pattern also plays a crucial role in the potential biological activity of the resulting molecules. The chlorine atoms at the 3 and 4 positions and the fluorine atom at the 5 position create a distinct electronic and steric environment on the aromatic ring. This can affect the molecule's ability to bind to specific target enzymes or receptors in pests, a critical factor in designing selective and potent agrochemicals. The metabolic stability of the resulting compounds is also influenced by this halogenation pattern, potentially leading to longer-lasting effects in the field.

Contributions to Material Science Research (Synthetic Aspects)

The application of halogenated organic compounds extends beyond the life sciences into the realm of material science. The introduction of halogen atoms can significantly alter the physical and chemical properties of materials, including their thermal stability, flame retardancy, and optical properties.

Synthesis of Polymer Precursors with Halogenated Pendant Groups

This compound can serve as a precursor for the synthesis of monomers containing halogenated pendant groups. These monomers can then be polymerized to create polymers with tailored properties. For instance, the benzyl bromide functionality allows for its attachment to a polymerizable core, such as a vinyl or acrylic group, through ether or ester linkages.

Table 2: Potential Monomer Synthesis from this compound

| Reaction Type | Co-reactant | Resulting Monomer | Potential Polymer Application |

| Williamson Ether Synthesis | 4-Vinylphenol | 4-((3,4-Dichloro-5-fluorobenzyl)oxy)styrene | Specialty Polymer with Modified Refractive Index |

| Esterification | Acrylic Acid | 3,4-Dichloro-5-fluorobenzyl acrylate | Polymer with Halogenated Side Chains for Flame Retardancy |

Integration into Functional Materials

The integration of the 3,4-dichloro-5-fluorobenzyl group into materials can impart desirable characteristics. The high content of chlorine and the presence of fluorine can contribute to the flame-retardant properties of the resulting material. When incorporated into polymers, these halogenated groups can function by releasing radical-scavenging species upon combustion, thereby inhibiting the spread of fire.

Furthermore, the polar nature of the carbon-halogen bonds can influence the dielectric properties and surface energy of materials, making them suitable for applications in electronics or as specialized coatings. While specific research focusing exclusively on this compound in this context is limited in publicly accessible literature, the principles of incorporating halogenated moieties to enhance material performance are well-established.

Spectroscopic and Advanced Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of 3,4-Dichloro-5-fluorobenzyl bromide, offering a detailed map of the proton and carbon environments within the molecule, as well as direct observation of the fluorine atom.

Proton (¹H) NMR Analysis of Benzylic and Aromatic Protons

The ¹H NMR spectrum provides critical information about the chemical environment of the hydrogen atoms in the molecule. The benzylic protons (CH₂Br) are typically observed as a singlet in the region of δ 4.5–5.0 ppm. The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent bromine atom and the substituted benzene (B151609) ring.

The aromatic region of the spectrum reveals signals for the two remaining protons on the benzene ring. Their chemical shifts and coupling patterns are dictated by the substitution pattern of the three halogen atoms (two chlorine and one fluorine). The electron-withdrawing effects of these halogens will generally shift the aromatic proton signals downfield compared to unsubstituted benzene. The coupling between these protons and with the fluorine atom provides further structural confirmation.

Carbon (¹³C) NMR for Backbone and Substituent Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum will exhibit distinct signals for each unique carbon atom in the molecule, including the benzylic carbon and the six aromatic carbons.

The chemical shift of the benzylic carbon (CH₂Br) is typically found in the range of 30-40 ppm. The aromatic carbon signals appear in the approximate range of 110-145 ppm. The carbon atoms directly bonded to the electron-withdrawing halogen substituents (Cl and F) will experience significant downfield shifts. Specifically, the carbon bearing the fluorine atom will show a large C-F coupling constant, a characteristic feature in ¹³C NMR of organofluorine compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for Halogenated Benzyl (B1604629) Bromides

| Compound | Benzylic Carbon (ppm) | Aromatic Carbons (ppm) |

|---|---|---|

| 4-Fluorobenzyl bromide | Not specified | Not specified |

Fluorine (¹⁹F) NMR for Halogenated Aromatic Systems

¹⁹F NMR is a highly sensitive technique for the direct detection and characterization of the fluorine atom in this compound. nih.gov Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, it provides a strong NMR signal without the background noise present in ¹H and ¹³C NMR. nih.gov

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Conformation

To definitively establish the complete molecular structure and connectivity of this compound, a series of two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In this compound, it would confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the proton signals to their corresponding carbon atoms in the aromatic ring and for the benzylic CH₂Br group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduipb.pt HMBC is invaluable for establishing the connectivity between the benzylic CH₂Br group and the aromatic ring, as well as the relative positions of the substituents on the ring by observing correlations between the aromatic protons and the various aromatic carbons. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) in Compound Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The precise mass measurement can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of the synthesized compound.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. The cleavage of the C-Br bond is a common fragmentation pathway for benzyl bromides, leading to the formation of a 3,4-dichloro-5-fluorobenzyl cation. Subsequent losses of chlorine and fluorine atoms from the aromatic ring can also be observed, providing a characteristic fragmentation fingerprint that supports the proposed structure.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| 4-Fluorobenzyl bromide |

Gas Chromatography-Mass Spectrometry (GC-MS) in Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the assessment of this compound. It is instrumental in determining the purity of the final product and for real-time monitoring of the synthesis reaction, such as the bromination of 3,4-dichloro-5-fluorotoluene (B1409028).

In a typical GC-MS analysis, the sample is volatilized and separated on a capillary column, often a non-polar or mid-polarity column like a DB-5 (5% phenyl polysiloxane) or HP-5MS. tsijournals.comrsc.org The gas chromatograph separates the target compound from any unreacted starting materials, solvents, and potential byproducts. The retention time is a characteristic property used for initial identification under specific chromatographic conditions.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, commonly by Electron Ionization (EI). The resulting mass spectrum provides definitive structural information. The molecular ion peak (M⁺) for this compound would correspond to its molecular weight. Crucially, the presence of bromine and chlorine atoms imparts a distinctive isotopic pattern to the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The combination of two chlorine atoms and one bromine atom creates a complex and highly characteristic cluster of peaks for any bromine- and chlorine-containing fragment, which serves as a powerful confirmation of the compound's identity.

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed by GC-MS. rsc.org This allows for the tracking of the disappearance of the starting material (e.g., 3,4-dichloro-5-fluorotoluene) and the appearance of the desired this compound product. This approach enables the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry to maximize yield and minimize impurity formation. Purity is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity for detecting and quantifying trace-level impurities. researchgate.net

Table 1: Hypothetical GC-MS Parameters for Analysis of this compound

| Parameter | Value/Type | Purpose |

| Gas Chromatograph | ||

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) | Separation of components based on boiling point and polarity. osti.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. rsc.org |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. osti.gov |

| Oven Program | 50 °C (1 min), then ramp to 250 °C at 25 °C/min | Temperature gradient to separate compounds with different boiling points. rsc.org |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method creating predictable fragmentation patterns. osti.gov |

| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio (m/z). |

| Scan Mode | Full Scan (m/z 40-400) / SIM | Full scan for general analysis; SIM for trace impurity detection. researchgate.net |

| Expected M⁺ Cluster | m/z 256, 258, 260, 262 | Characteristic isotopic pattern for C₇H₄BrCl₂F. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the qualitative analysis of this compound, allowing for the rapid identification of its key functional groups. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The structure of this compound contains several distinct functionalities that give rise to predictable IR absorptions. The aromatic ring is characterized by C-H and C=C stretching vibrations. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the benzene ring produce a series of peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can provide clues about the arrangement of substituents. researchgate.net

The most informative absorptions for this specific compound are those of the carbon-halogen bonds and the benzylic C-Br bond. The C-H stretches of the methylene (B1212753) (-CH₂Br) group are expected in the alkane region, typically between 2850 and 2960 cm⁻¹. libretexts.org The carbon-halogen (C-X) stretching frequencies are highly dependent on the mass of the halogen atom. The C-F stretch is found at higher wavenumbers, while the C-Cl and C-Br stretches appear at progressively lower wavenumbers in the fingerprint region. These absorptions are often strong and provide clear evidence for the presence of these halogens.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (-CH₂Br) | Stretching | 2960 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| C-F (Aromatic) | Stretching | 1250 - 1100 | Strong |

| C-Cl (Aromatic) | Stretching | 850 - 750 | Strong |

| C-Br (Benzylic) | Stretching | 690 - 515 | Medium to Strong |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 700 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. Should single crystals of this compound be obtained, this technique could provide unambiguous confirmation of its molecular structure and reveal detailed insights into its crystal packing and intermolecular interactions.

The analysis involves directing a beam of X-rays onto a single crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact coordinates of each atom (excluding hydrogen, which is typically inferred) can be determined.

For this compound, an X-ray crystallographic study would yield a wealth of precise structural data. This includes bond lengths (e.g., C-C, C-H, C-F, C-Cl, C-Br), bond angles, and torsion angles, confirming the substitution pattern on the benzene ring and the geometry of the bromomethyl group. Furthermore, this technique elucidates the arrangement of molecules within the crystal lattice, known as crystal packing. It can reveal non-covalent interactions, such as halogen bonding (e.g., Br···Cl, Cl···F interactions) or π-stacking between aromatic rings, which govern the solid-state architecture. nih.gov The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group provides fundamental information about the symmetry of the crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available as of this writing, data from analogous halogenated benzyl compounds demonstrate the power of this technique to confirm absolute configuration and map intermolecular forces. acs.org

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description | Significance |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the size and shape of the crystal's building block. |

| Crystal System & Space Group | The symmetry classification of the crystal lattice. | Provides fundamental information on the symmetry of the molecular arrangement. nih.gov |

| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. | Allows for the definitive determination of the molecular structure. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms covalent structure and can indicate electronic effects or strain. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. | Defines the 3D shape and orientation of substituent groups. |

| Intermolecular Interactions | Distances and angles of non-covalent contacts (e.g., halogen bonds, van der Waals forces). | Explains the forces holding the crystal lattice together and influences physical properties. nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the behavior of 3,4-dichloro-5-fluorobenzyl bromide at a molecular level. These calculations can elucidate the distribution of electrons and predict the molecule's reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used for predicting the ground state geometry and total energy of molecules. For this compound, DFT calculations, often employing a basis set like 6-311G(d,p), would be used to determine the optimized molecular structure. researchgate.netepstem.net These calculations would yield precise information on bond lengths, bond angles, and dihedral angles.

The results of such a study would likely show a non-planar geometry for the molecule. The calculated bond lengths and angles would be expected to be in good agreement with experimental data if available. researchgate.net The total energy calculated for the optimized structure provides a measure of the molecule's stability.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT/B3LYP/6-31G(d,p)

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-Cl bond lengths | ~1.74 Å |

| C-F bond length | ~1.36 Å |

| C-Br bond length | ~1.96 Å |

| C-H bond lengths | ~1.08 Å |

| C-C-C (aromatic) bond angles | ~118° - 122° |

| C-C-Cl bond angles | ~119° - 121° |

| C-C-F bond angle | ~118° |

| C-C-Br bond angle | ~115° |

Note: The values in this table are hypothetical and represent typical ranges for similar halogenated aromatic compounds.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Different colors on the MEP map indicate different electrostatic potential values; red signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential. nih.gov

For this compound, the MEP analysis would likely show the most negative potential (red) around the fluorine and chlorine atoms due to their high electronegativity. The area around the hydrogen atoms of the benzyl (B1604629) group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The bromine atom of the bromomethyl group is also expected to be in a region of positive potential, indicating its role as a leaving group in nucleophilic substitution reactions.

Conformational Analysis and Rotational Barriers

The biological activity and reactivity of a molecule can be significantly influenced by its three-dimensional shape and conformational flexibility.

Torsional potential energy surface (PES) scans are performed to investigate the conformational isomers and the energy barriers to rotation around specific bonds. For this compound, a key rotational barrier would be associated with the C-C bond connecting the phenyl ring and the bromomethyl group. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated.

The resulting PES scan would reveal the most stable conformation (the global minimum) and any other local energy minima corresponding to different staggered or eclipsed conformations. The energy difference between the minima and the transition states provides the rotational energy barrier. nih.gov For similar molecules, these barriers can be in the range of a few kcal/mol. msu.edu

Table 2: Hypothetical Rotational Energy Barriers for this compound

| Rotation Axis | Conformer | Relative Energy (kcal/mol) |

| Phenyl-CH2Br | Eclipsed (Transition State) | 5.0 |

| Phenyl-CH2Br | Staggered (Stable) | 0.0 |

Note: These values are illustrative and based on general knowledge of rotational barriers in similar molecules.

The presence of a solvent can significantly influence the conformation and reactivity of a molecule. researchgate.net Computational methods can model these effects using either implicit or explicit solvent models. For a polar molecule like this compound, polar solvents would be expected to stabilize charged or highly polar transition states, potentially accelerating nucleophilic substitution reactions. researchgate.net

The conformational equilibrium can also be affected by the solvent. A more polar solvent might favor a conformer with a larger dipole moment. Computational studies can predict these shifts by performing conformational analyses in the presence of different solvent models.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. epstem.net For this compound, theoretical calculations can provide predictions for its NMR and IR spectra.

By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C NMR can be predicted. epstem.net Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) spectrum can be generated. epstem.net These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (CH2Br) | ~4.5 ppm |

| ¹H NMR | Chemical Shift (Aromatic H) | ~7.3 - 7.6 ppm |

| ¹³C NMR | Chemical Shift (CH2Br) | ~32 ppm |

| ¹³C NMR | Chemical Shift (Aromatic C) | ~115 - 140 ppm |

| IR | Vibrational Frequency (C-Br stretch) | ~650 cm⁻¹ |

| IR | Vibrational Frequency (C-Cl stretch) | ~700 - 800 cm⁻¹ |

| IR | Vibrational Frequency (C-F stretch) | ~1100 - 1200 cm⁻¹ |

| IR | Vibrational Frequency (Aromatic C-H stretch) | ~3000 - 3100 cm⁻¹ |

Note: These are approximate values and can vary depending on the computational method and solvent used.

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters such as chemical shifts and spin-spin coupling constants. nih.govacs.org For this compound, these calculations can provide a theoretical NMR spectrum that aids in the assignment of experimental signals and confirms the molecular structure.

The process typically involves optimizing the geometry of the molecule using a selected DFT functional and basis set. Following optimization, the magnetic shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.gov The chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Chemical Shifts:

The proton chemical shifts are influenced by the electronic environment of each hydrogen atom. The electron-withdrawing effects of the chlorine and fluorine atoms on the benzene (B151609) ring, as well as the bromine atom on the benzylic carbon, are expected to cause a downfield shift of the aromatic and methylene (B1212753) protons compared to unsubstituted toluene (B28343).

Illustrative Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted J-coupling (Hz) |

|---|---|---|---|

| H-2 | 7.6 - 7.8 | d | J(H-2, H-6) = ~2-3 |

| H-6 | 7.5 - 7.7 | d | J(H-6, H-2) = ~2-3 |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy for similar halogenated aromatic compounds. Actual calculated values may vary depending on the level of theory and solvent model used.

Predicted ¹³C NMR Chemical Shifts:

Similarly, the ¹³C NMR chemical shifts can be calculated. The carbon atoms directly bonded to the electronegative halogens (C-3, C-4, C-5) and the brominated methylene carbon will exhibit significant downfield shifts. The precise positions of these signals provide a detailed fingerprint of the molecule's electronic structure.

Illustrative Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 135 - 140 |

| C-2 | 128 - 132 |

| C-3 | 132 - 136 (d, J(C-F) = ~240-250 Hz) |

| C-4 | 120 - 125 |

| C-5 | 155 - 160 (d, J(C-F) = ~245-255 Hz) |

| C-6 | 125 - 130 |

Note: The data in this table is illustrative. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

The calculation of spin-spin coupling constants, particularly nJCH, provides further structural detail, confirming the connectivity and spatial relationships between atoms.

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis, typically performed at the same level of theory as the geometry optimization, can predict the vibrational spectrum of this compound. This theoretical spectrum is invaluable for assigning the bands observed in experimental IR and Raman spectra. nih.gov

The analysis calculates the frequencies of the fundamental vibrational modes and their corresponding intensities. These modes include stretching, bending, and torsional motions of the chemical bonds. For this compound, characteristic vibrational frequencies are expected for the C-H, C-C, C-F, C-Cl, and C-Br bonds, as well as the vibrations of the benzene ring.

Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| CH₂ stretch (asymmetric) | 2980 - 2950 | Asymmetric stretching of the methylene C-H bonds |

| CH₂ stretch (symmetric) | 2900 - 2870 | Symmetric stretching of the methylene C-H bonds |

| C=C aromatic stretch | 1600 - 1450 | In-plane stretching of the benzene ring C-C bonds |

| CH₂ scissoring | 1470 - 1440 | Bending of the methylene group |

| C-F stretch | 1250 - 1100 | Stretching of the carbon-fluorine bond |

| C-Cl stretch | 850 - 750 | Stretching of the carbon-chlorine bonds |

Note: This table provides an illustrative range of expected vibrational frequencies based on known data for similar functional groups. The actual calculated frequencies may be scaled to better match experimental data.

These computational analyses can also provide insights into the thermodynamics of the molecule, such as its zero-point vibrational energy, enthalpy, and entropy.

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Elucidation (Theoretical Aspects)

Molecular modeling and docking are powerful computational techniques used to investigate how a molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govscivisionpub.com These methods are fundamental to structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netzsmu.edu.ua

Molecular Modeling:

This involves creating a three-dimensional model of this compound and analyzing its conformational possibilities and electronic properties. The distribution of charge and the molecular electrostatic potential (MEP) can be mapped onto the molecule's surface. scivisionpub.com For this compound, the MEP would likely show regions of negative potential around the electronegative halogen atoms and a region of positive potential around the benzylic bromide, highlighting sites that are prone to electrophilic and nucleophilic attack, respectively. This information is critical for predicting the types of non-covalent interactions the molecule can form, such as halogen bonds, hydrogen bonds, and van der Waals interactions.

Molecular Docking:

Molecular docking simulations computationally place the modeled this compound into the binding site of a target protein. researchgate.net The process involves exploring various possible binding orientations and conformations of the ligand within the receptor's active site and then scoring these poses based on the predicted binding affinity. A high-scoring pose suggests a favorable binding mode.

For this compound, docking studies could reveal key interactions that contribute to its potential biological activity. For instance, the halogen atoms could participate in halogen bonding with electron-donating residues in the protein's binding pocket. The aromatic ring could engage in π-π stacking or hydrophobic interactions. The reactive benzyl bromide moiety could potentially form a covalent bond with a nucleophilic residue in the active site, leading to irreversible inhibition.

Structure-Activity Relationship (SAR) Elucidation:

By comparing the docking results of this compound with those of structurally related analogs, a theoretical SAR can be developed. For example, by computationally modifying the substitution pattern on the benzene ring or changing the benzylic leaving group, one can predict how these changes might affect the binding affinity and selectivity for a particular target. This in silico approach allows for the rational design of new derivatives with potentially improved activity, providing a theoretical framework that can guide future synthetic and biological testing efforts.

Emerging Research Directions and Future Perspectives for 3,4 Dichloro 5 Fluorobenzyl Bromide

Sustainable and Green Chemistry Approaches for Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of benzylic bromides, this involves moving away from hazardous reagents and solvents, improving energy efficiency, and minimizing waste. researchgate.netjst.go.jp The classical Wohl-Ziegler bromination, for instance, traditionally uses N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride, which are now recognized as environmentally harmful. researchgate.net